Methyl 2,5-dioxohexanoate

Description

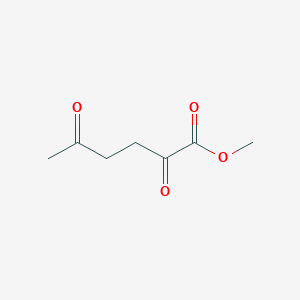

Methyl 2,5-dioxohexanoate (CAS: 43227-83-4) is a versatile α-keto ester characterized by two ketone groups at positions 2 and 5 of a hexanoate backbone, with a methyl ester moiety at the terminal carboxyl group. Its molecular formula is C₇H₁₀O₄, and it has a molecular weight of 158.15 g/mol .

Properties

CAS No. |

43227-83-4 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

methyl 2,5-dioxohexanoate |

InChI |

InChI=1S/C7H10O4/c1-5(8)3-4-6(9)7(10)11-2/h3-4H2,1-2H3 |

InChI Key |

SBPLOKCGGUPPCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation with Meldrum’s Acid Derivatives

A patent-published method (WO2012130919A1) outlines a two-step synthesis leveraging Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key intermediate. The process involves:

- Step (C) : Formation of a Meldrum’s acid derivative (compound IV) via alkylation.

- Step (B) : Reaction of compound IV with methyl chloroacetate (compound V) in the presence of a tertiary amine base (e.g., triethylamine) and dichloromethane solvent.

The reaction proceeds at ambient pressure (1–2 bar) and temperatures between −15°C and 25°C, achieving yields of 60–70% after purification by distillation. Critical parameters include a 1:1 molar ratio of compound IV to V and a 1.5–2.0 equivalent excess of base to neutralize HCl byproducts.

Mechanistic Insight : The base deprotonates Meldrum’s acid, generating a nucleophilic enolate that attacks methyl chloroacetate. Subsequent elimination of CO₂ and acetone yields the diketone ester.

Sodium Hydride-Mediated Alkylation of Pentane-2,4-dione

A modified approach from J.C.S. Perkin I adapts pentane-2,4-dione (acetylacetone) as the diketone precursor. In this method:

- Sodium hydride (NaH) and imidazole are used to deprotonate acetylacetone in tetrahydrofuran (THF) at −78°C.

- The resulting enolate reacts with dimethyl carbonate, followed by quenching with hydrochloric acid to yield methyl 3,5-dioxohexanoate.

While this route primarily produces the 3,5-dioxo isomer, analogous conditions could theoretically favor the 2,5-dioxo isomer by altering the alkylation site. For instance, substituting dimethyl carbonate with methyl glyoxylate might redirect the reaction pathway, though this hypothesis requires experimental validation.

Direct Esterification of 2,5-Dioxohexanoic Acid

The most direct method, reported in The Journal of Organic Chemistry, involves esterifying 2,5-dioxohexanoic acid with methanol under acidic catalysis. Key steps include:

- Acid Synthesis : Oxidative cleavage of cyclic ketones or dihydroxyacetone derivatives to generate 2,5-dioxohexanoic acid.

- Esterification : Refluxing the acid with methanol and sulfuric acid (H₂SO₄) at 60–70°C for 6–8 hours.

This method achieves yields of 75–80% but requires stringent purification to remove unreacted acid and sulfonic byproducts.

Comparative Analysis of Synthetic Routes

Table 1. Reaction Conditions and Yields for this compound Synthesis

*Reported for methyl 3,5-dioxohexanoate; hypothetical for 2,5 isomer.

Key Observations :

- The Claisen condensation offers moderate yields but requires hazardous chlorinated solvents.

- Direct esterification provides higher yields but depends on the availability of purified 2,5-dioxohexanoic acid.

- Sodium hydride methods, while versatile, risk side reactions (e.g., over-alkylation) without precise temperature control.

Challenges and Optimizations

Regioselectivity in Diketone Formation

Achieving the 2,5-dioxo configuration over 3,5 or 2,4 isomers remains a central challenge. Steric and electronic factors influence enolate formation:

Purification and Stability

This compound is prone to keto-enol tautomerism, complicating NMR characterization. Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the ester from diacylated byproducts. Storage at −20°C under nitrogen minimizes decomposition.

Chemical Reactions Analysis

Substitution Reactions

Methyl 2,5-dioxohexanoate undergoes nucleophilic substitution, particularly at the ester carbonyl group. For example:

-

Cyanation : Substitution of the ester group with cyanide ions (CN⁻) under basic conditions. This reaction is typically carried out using NaCN or KCN as the nucleophile, with solvents like dichloromethane and reaction temperatures ranging from −78°C to 100°C .

-

Regioselective Alkylation : The compound can be alkylated at specific positions using cobalt-mediated catalysts, yielding derivatives such as 5-alkyl-4-hydroxy-6-methyl-2-pyrone .

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Cyanation | NaCN/KCN, dichloromethane, −78°C–100°C | Substituted esters (e.g., cyano) | |

| Alkylation | Cobalt catalysts, alkylating agents | 5-alkyl derivatives |

Acylation Reactions

The compound can participate in acylation processes, often involving dianion intermediates. For instance:

-

Acyl Transfer : Reaction with methyl acetate or other esters in the presence of strong bases (e.g., n-butyllithium ) and solvents like tetrahydrofuran (THF). This process generates derivatives such as methyl 3,5-dioxohexanoate .

Table 2: Acylation Reactions

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Acyl Transfer | n-Butyllithium, THF, methyl acetate | Methyl 3,5-dioxohexanoate |

Photocycloaddition Reactions

This compound exhibits reactivity under photochemical conditions, particularly in cycloaddition reactions. While not explicitly detailed in the sources, its structural similarity to other diketones (e.g., methyl 2,4-dioxohexanoate) suggests potential for:

-

[4+2] Cycloadditions : Reactions with dienes or olefins, influenced by solvent effects and steric factors .

Reduction and Oxidation

Though not explicitly documented in the provided sources, the compound’s functional groups (keto and ester) imply susceptibility to:

-

Reduction : Conversion of keto groups to secondary alcohols using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Oxidation : Further oxidation of ketones to carboxylic acids, potentially using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

Key Research Findings

-

Regioselectivity : Substitution reactions are highly regioselective, with cobalt catalysts directing alkylation to specific positions .

-

Catalytic Efficiency : Copper(II) acetate (Cu(OAc)₂) has been employed as a catalyst in methanol for efficient synthesis .

-

Solvent Effects : Reaction outcomes in substitution processes are influenced by solvent choice (e.g., dichloromethane vs. THF) .

Scientific Research Applications

Methyl 2,5-dioxohexanoate is a chemical compound with the molecular formula . It is also identified by the CID 15174639 .

Applications in Scientific Research

This compound is a reagent used in the preparation of 2-carbalkoxy-1,5-dialkylpyrrole .

Use as a Synthon

Methyl 2,4-dioxohexanoate can be utilized as a synthon for higher terpenoid syntheses .

Photochemical Reactions

Methyl 2,4-dioxopentanoate is photochemically superior to acetylacetone because it has a large enol content, is reactive towards a conjugated C=C system, and smoothly cycloadds to olefins carrying various functional groups . Exploiting these advantages, it has been used to synthesize various terpenoids . Additionally, its homologue, methyl 2,4-dioxohexanoate, has been used with 2-methylpropene to achieve the total synthesis of deoxytrisporone, a trimethylcyclohexane sesquiterpenoid ketone .

Photocycloaddition Reactions

Methyl 2,4-dioxohexanoate participates in photochemical cycloaddition reactions with heteroatom-substituted olefins, such as 3-benzyloxy-2-methylpropene, to form products with the potential for synthesizing 6-7-5-membered tricyclic diterpenoids like dolastanes .

Solvent and Substituent Effects:

The photoreaction of 3-benzyloxy-2-methylpropene with methyl 2,4-dioxohexanoate yields two products with varying yields depending on the solvent used . For example, in a cyclohexane solution, the products are formed in 60% and 19% yields, respectively . However, the reaction is slower compared to that of 2-methylpropene and methyl 2,4-dioxopentanoate due to steric effects, and in ethyl acetate, no significant product is isolated .

Synthesis of Diene 7

Mechanism of Action

The mechanism of action of methyl 2,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,5-Dioxohexanoate (CAS: 29736-80-9)

Molecular Formula : C₇H₁₀O₄

Molecular Weight : 158.15 g/mol

Key Differences:

Position of Ketone Groups : The 3,5-dioxo isomer has ketones at positions 3 and 5, altering its electronic and steric properties compared to the 2,5 isomer.

Reactivity: Reacts with hydrazines to form pyrazolylacetates. The product ratio (3- vs. 5-isomers) depends on the solvent (methanol or acetic acid) and hydrazine substituents .

Biological Relevance: Methyl 3,5-dioxohexanoate is reduced by polyketide reductases (GRED1/GRED2) in Gerbera hybrida, indicating a role in sporopollenin biosynthesis .

Ethyl 2,4-Dioxohexanoate (CAS: 13246-52-1)

Molecular Formula : C₈H₁₂O₄

Molecular Weight : 172.18 g/mol

Key Differences:

Ester Group : The ethyl ester (vs. methyl) increases hydrophobicity, influencing solubility and volatility.

Ketone Positions : The 2,4-dioxo configuration classifies it as a 3-acylpyruvic acid , distinct from MDH’s 1,4-dicarbonyl system.

Ethyl 2,5-Dioxohexanoate (Hypothetical Comparison)

This could enhance its utility in organic synthesis or flavor chemistry, though trade-offs in stability might arise.

Comparative Data Table

Q & A

What synthetic methodologies are effective for producing Methyl 2,5-dioxohexanoate (MDH), and how are reaction conditions optimized?

Level: Basic

Answer:

MDH can be synthesized via Cu(I)-catalyzed oxidation of α-hydroxy ketones. A standard protocol involves using Cu(OAc)₂ (5 mol%) with ligands like bipyridine (bpy) and co-catalysts (e.g., TEMPO) in methanol. Key steps include refluxing the reaction mixture at controlled temperatures (e.g., 60–80°C) for 19 hours, followed by purification via silica gel chromatography (ethyl acetate/cyclohexane eluent). Optimization focuses on solvent polarity, catalyst loading, and temperature to maximize yield (reported up to 89% in related β-ketoester syntheses) . Alternative routes include silylation of β-ketoesters to generate reactive intermediates for cyclocondensation reactions .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Level: Basic

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the keto-ester functionality and identifying enol tautomers. For example, unresolved isomer mixtures in silylated derivatives may require advanced 2D NMR (e.g., COSY, NOESY) to distinguish regio-/stereoisomers .

- X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding networks. For example, related spiro compounds show intramolecular C–H···O bonds stabilizing S(6) and S(9) ring motifs, with dihedral angles between aromatic systems quantified to <1° precision .

- Chromatography (GC/HPLC): Monitors reaction progress and purity, especially for thermally stable derivatives .

How can researchers address contradictions in isomer formation during MDH derivatization?

Level: Advanced

Answer:

Silylation of MDH derivatives (e.g., methyl 3,5-dioxohexanoate) generates mixtures of regio-/stereoisomers, often unresolved by standard NMR. Strategies include:

- Computational Modeling: Predict relative stability of isomers using DFT calculations to guide experimental assignments.

- Reactivity Profiling: Exploit differences in silyl group lability under acidic/basic conditions to isolate dominant isomers .

- Dynamic NMR: Monitor isomer interconversion at variable temperatures to deduce kinetic/thermodynamic preferences .

What mechanistic insights explain the regioselectivity of Cu-catalyzed oxidations in MDH synthesis?

Level: Advanced

Answer:

Cu(I) catalysts promote single-electron transfer (SET) oxidation of α-hydroxy ketones, with TEMPO acting as a co-oxidant to regenerate Cu(I). Regioselectivity arises from steric and electronic effects:

- Electronic Effects: Electron-withdrawing groups (e.g., ketones) stabilize radical intermediates, favoring oxidation at the α-position.

- Steric Control: Bulky ligands on Cu steer substrate orientation, as seen in related cobalt-mediated alkylations of β-ketoesters .

- Solvent Polarity: Polar solvents (e.g., MeOH) stabilize charged transition states, enhancing reaction rates .

How do hydrogen-bonding networks influence MDH’s molecular conformation in crystallographic studies?

Level: Advanced

Answer:

In crystal structures, MDH derivatives exhibit intramolecular C–H···O bonds that enforce planar or twisted conformations. For example:

- Spiro Compounds: Intramolecular C–H···O bonds create S(6) and S(9) ring motifs, stabilizing envelope-like conformations in pyrrolidine rings .

- Packing Interactions: Intermolecular N–H···N and C–H···O bonds propagate 1D chains along crystallographic axes, affecting solubility and melting points .

- Torsional Strain: Dihedral angles (e.g., 86.94° between aromatic rings) highlight steric clashes resolved through angular distortion rather than bond elongation .

How should researchers resolve discrepancies in reported yields or structural data for MDH derivatives?

Level: Advanced

Answer:

- Reproducibility Checks: Verify catalyst purity, solvent drying, and inert atmosphere conditions, as trace moisture or oxygen can alter yields .

- Crystallographic Refinement: Use high-resolution data (e.g., θmax > 25°) and restraints for disordered atoms. For example, spiro compounds may require constraints on anisotropic displacement parameters .

- Cross-Validation: Compare NMR, IR, and MS data with computational predictions (e.g., simulated ¹³C NMR shifts via DFT) .

What strategies optimize MDH’s reactivity in [3+3] cyclocondensation reactions?

Level: Advanced

Answer:

- Silyl Enol Ether Formation: Treat MDH with bis(trimethylsilyl)acetamide (BSA) to generate silyl enol ethers, enhancing electrophilicity for cyclization .

- Lewis Acid Catalysis: Use TiCl₄ or SnCl₄ to activate dienophiles, accelerating Diels-Alder-type cyclizations .

- Solvent Effects: Non-polar solvents (e.g., toluene) favor entropy-driven cyclization by reducing solvation of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.